molecular formula C8H4BrFO2 B1371065 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one CAS No. 1156601-36-3

5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1371065
CAS No.: 1156601-36-3
M. Wt: 231.02 g/mol
InChI Key: ZONQHBBLYAMHSA-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C8H4BrFO2 and its molecular weight is 231.02 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrFOC_9H_6BrFO, with a molecular weight of approximately 232.05 g/mol. The presence of bromine and fluorine atoms in the structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that the halogen substituents enhance binding affinities compared to non-halogenated analogs, which is crucial for its potential therapeutic effects.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Enhanced affinity for certain receptors could lead to improved efficacy in therapeutic applications.

Biological Activities

This compound has shown promise in several biological assays:

  • Antimicrobial Activity : Similar benzofuran derivatives have demonstrated antimicrobial properties against various pathogens, suggesting a potential for 5-bromo-7-fluoro analogs .
  • Anticancer Properties : Compounds within the benzofuran class have been studied for their anticancer effects, particularly against breast cancer cell lines, indicating that 5-bromo-7-fluoro may exhibit similar activities .

Study 1: Anticancer Activity

A study focusing on benzofuran derivatives reported that compounds similar to 5-bromo-7-fluoro exhibited significant inhibitory effects on cancer cell proliferation. For instance, certain derivatives showed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that 5-bromo-7-fluoro could also have potent anticancer effects warranting further investigation.

Study 2: Enzyme Interaction

Research into related compounds indicated that benzofurans can act as inhibitors of glycogen synthase kinase 3β (GSK-3β), an important target in cancer therapy. The presence of halogen substituents was found to enhance potency significantly, with some compounds showing IC50 values in the nanomolar range . This highlights the potential of 5-bromo-7-fluoro as a GSK-3β inhibitor.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amineLacks fluorinePotentially different reactivity
(3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amineLacks bromineAltered chemical properties
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amineContains chlorine instead of fluorineDifferent biological activities

The combination of both bromine and fluorine in 5-bromo-7-fluoro enhances its potential applications in medicinal chemistry compared to these similar compounds.

Properties

IUPAC Name

5-bromo-7-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQHBBLYAMHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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